molecular formula C9H9ClN2O4 B15147352 3-Amino-3-(5-chloro-2-nitrophenyl)propanoic acid CAS No. 63235-32-5

3-Amino-3-(5-chloro-2-nitrophenyl)propanoic acid

Cat. No.: B15147352
CAS No.: 63235-32-5
M. Wt: 244.63 g/mol
InChI Key: LTTNYUZITGAANH-UHFFFAOYSA-N
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Description

3-Amino-3-(5-chloro-2-nitrophenyl)propanoic acid is an organic compound characterized by the presence of an amino group, a nitro group, and a chloro-substituted aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-(5-chloro-2-nitrophenyl)propanoic acid typically involves the nitration of a chloro-substituted aromatic precursor followed by the introduction of an amino group. One common method includes:

    Nitration: The chloro-substituted aromatic compound is nitrated using a mixture of concentrated nitric acid and sulfuric acid.

    Amination: The nitro compound is then reduced to introduce the amino group, often using hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as crystallization and chromatography are often employed.

Types of Reactions:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The chloro group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Sodium hydroxide or other strong bases.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of diamino derivatives.

    Substitution: Formation of hydroxy or alkoxy derivatives.

Scientific Research Applications

3-Amino-3-(5-chloro-2-nitrophenyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-Amino-3-(5-chloro-2-nitrophenyl)propanoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the amino, nitro, and chloro groups allows for diverse interactions with molecular targets, influencing pathways involved in inflammation, microbial growth, or other biological processes.

Comparison with Similar Compounds

  • 3-Amino-3-(2-nitrophenyl)propanoic acid
  • 3-Amino-3-(4-nitrophenyl)propanoic acid
  • 3-Amino-3-(2-chlorophenyl)propanoic acid

Comparison: 3-Amino-3-(5-chloro-2-nitrophenyl)propanoic acid is unique due to the specific positioning of the chloro and nitro groups on the aromatic ring. This positioning can significantly influence its chemical reactivity and biological activity compared to its analogs. For instance, the chloro group at the 5-position may enhance its electron-withdrawing effects, altering its interaction with biological targets and its overall stability.

Properties

CAS No.

63235-32-5

Molecular Formula

C9H9ClN2O4

Molecular Weight

244.63 g/mol

IUPAC Name

3-amino-3-(5-chloro-2-nitrophenyl)propanoic acid

InChI

InChI=1S/C9H9ClN2O4/c10-5-1-2-8(12(15)16)6(3-5)7(11)4-9(13)14/h1-3,7H,4,11H2,(H,13,14)

InChI Key

LTTNYUZITGAANH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C(CC(=O)O)N)[N+](=O)[O-]

Origin of Product

United States

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